molecular formula C9H16ClN3O B2508932 2-(2-Aminobutan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride CAS No. 1354951-76-0

2-(2-Aminobutan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride

Cat. No. B2508932
CAS RN: 1354951-76-0
M. Wt: 217.7
InChI Key: MLKPGPYXYQXYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminobutan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride, also known as A-438079, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidines and has been found to exhibit high affinity for P2X7 receptors, which are involved in various physiological and pathological processes.

Scientific Research Applications

Enantioselective Synthesis

  • This compound has been used in the enantioselective synthesis of β-amino acids, which are important in various chemical syntheses. For instance, Juaristi and Escalante (1992, 1993) demonstrated its use in preparing diastereomeric products and enantiomerically pure amino acids through alkylation and hydrolysis processes (Juaristi & Escalante, 1992)(Juaristi & Escalante, 1993).

Synthesis of HIV-1 Inhibitors

  • Ju Xiu-lia (2015) explored the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in HIV-1 reverse transcriptase inhibitors, demonstrating its relevance in medicinal chemistry (Ju Xiu-lia, 2015).

Molecular Docking and Synthesis Studies

  • Holam et al. (2022) conducted molecular docking studies on derivatives of this compound, highlighting its potential in drug discovery, particularly in its interaction with proteins like CDK4 (Holam, Santhoshkumar, & Killedar, 2022).

Formation of Heterocyclic Compounds

  • The compound's utility in forming heterocyclic compounds, which are crucial in various pharmaceutical applications, has been studied. Sachdeva, Dolzhenko, and Chui (2008) investigated its use in forming pyrimido[1,2-a][1,3,5]triazines, showcasing its versatility in chemical synthesis (Sachdeva, Dolzhenko, & Chui, 2008).

Synthesis of Polyhydroxyalkyl Heterocycles

  • Aparicio, Herrera, and Fernandez (1979) highlighted the synthesis of polyhydroxyalkyl heterocycles, indicating the compound's role in developing complex organic molecules (Aparicio, Herrera, & Fernandez, 1979).

Applications in Food and Health

  • Nemet, Varga-Defterdarović, and Turk (2006) discussed the formation of advanced glycation end-products from reactions involving methylglyoxal, where derivatives of this compound could potentially play a role (Nemet, Varga-Defterdarović, & Turk, 2006).

properties

IUPAC Name

2-(2-aminobutan-2-yl)-4-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-4-9(3,10)8-11-6(2)5-7(13)12-8;/h5H,4,10H2,1-3H3,(H,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKPGPYXYQXYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=CC(=O)N1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminobutan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride

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